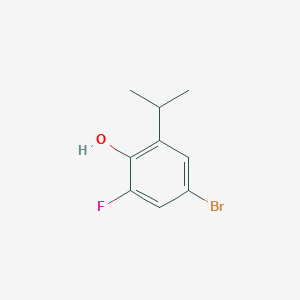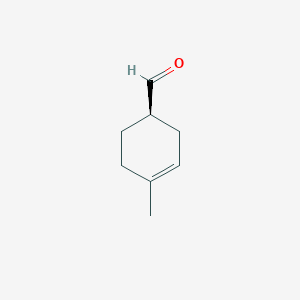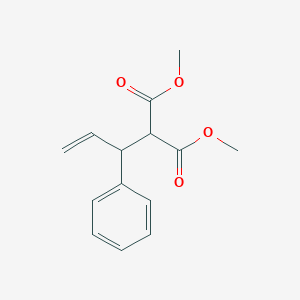![molecular formula C21H20N2O3S B8555099 N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide](/img/structure/B8555099.png)
N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazole ring and a sulfonamide group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions: N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted naphthoxazole compounds .
科学研究应用
N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antibacterial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as naphthoxazole-doped polymers, which have applications in electronics and photonics.
作用机制
The mechanism of action of N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .
相似化合物的比较
Naphthoxazole: A closely related compound with similar structural features but lacking the sulfonamide group.
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine, which also contain the sulfonamide group but differ in their overall structure and biological activity.
Uniqueness: N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide stands out due to its unique combination of a naphthoxazole skeleton and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to other similar compounds .
属性
分子式 |
C21H20N2O3S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
N,N-diethyl-2-phenylbenzo[e][1,3]benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C21H20N2O3S/c1-3-23(4-2)27(24,25)19-14-18-20(17-13-9-8-12-16(17)19)22-21(26-18)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 |
InChI 键 |
ZCADBWAQZMWEHW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
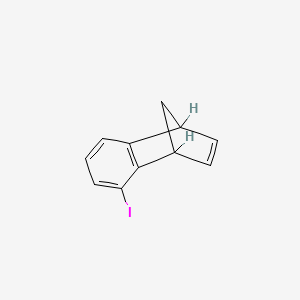
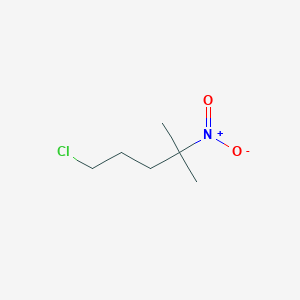
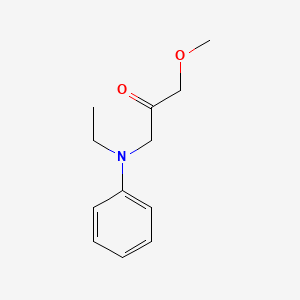
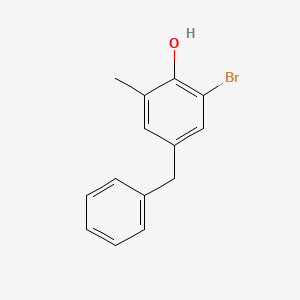
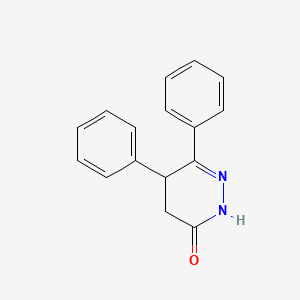
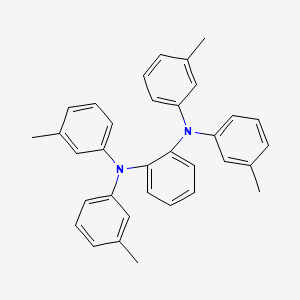
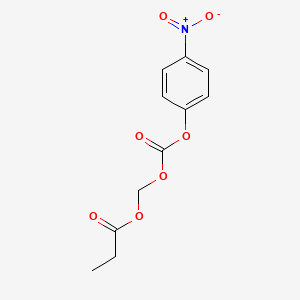
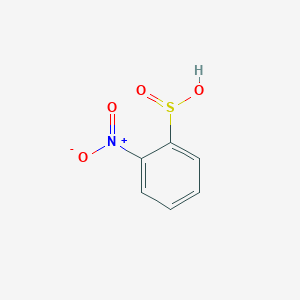
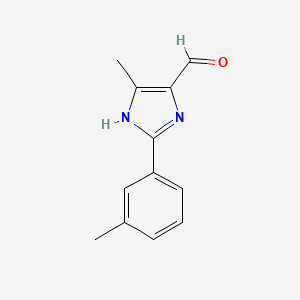
![4-[(2-Hydroxyethyl)thio]-2-methyl-2-butanol](/img/structure/B8555081.png)
![N-{2-Nitro-4-[(prop-2-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B8555089.png)
